Cas no 942005-53-0 (N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide)

N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide
- N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- F2348-0285
- 942005-53-0
- AKOS024642560
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- Inchi: 1S/C17H16N2O2/c1-10-4-6-13(11(2)8-10)19-17(20)16-9-14-15(21-16)7-5-12(3)18-14/h4-9H,1-3H3,(H,19,20)
- InChI Key: JTDMGTBFBPFEDE-UHFFFAOYSA-N
- SMILES: C12C=C(C(NC3=CC=C(C)C=C3C)=O)OC1=CC=C(C)N=2
Computed Properties
- Exact Mass: 280.121177757g/mol
- Monoisotopic Mass: 280.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
- XLogP3: 3.6
N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2348-0285-2mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-100mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-10μmol |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-1mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-5μmol |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-20mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-30mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-4mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-10mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2348-0285-50mg |
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
942005-53-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on N-(2,4-dimethylphenyl)-5-methylfuro3,2-bpyridine-2-carboxamide
Professional Introduction to N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS No. 942005-53-0)
N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 942005-53-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fused heterocyclic structures, combining a pyridine ring with a furan moiety, and is further functionalized by alkyl and aryl substituents. The unique architectural design of this molecule imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves a pyridine core substituted at the 2-position with a 2,4-dimethylphenyl group and at the 5-position with a methyl group. The presence of the furan ring fused to the pyridine system introduces additional conformational flexibility and potential sites for interaction with biological targets. This molecular framework is reminiscent of many bioactive compounds that have demonstrated efficacy in modulating various cellular pathways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The combination of a pyridine and furan scaffold has been particularly fruitful in generating molecules with enhanced binding affinity and selectivity. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The 2,4-dimethylphenyl substituent in N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide may contribute to stabilizing the molecule's three-dimensional structure, thereby influencing its pharmacokinetic properties.
The pharmacological potential of this compound has been explored through both computational modeling and experimental validation. Advanced computational techniques have been employed to predict the binding modes of N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide with target proteins. These studies suggest that the molecule can interact with key residues in enzyme active sites, potentially leading to inhibitory effects on relevant biological pathways. Experimental investigations have corroborated these predictions by demonstrating modest but significant activity in cell-based assays.
The synthesis of N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide represents a testament to the ingenuity of modern synthetic chemistry. Multi-step organic reactions have been meticulously designed to construct the complex fused ring system while introducing the desired substituents at strategic positions. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in forming the carbon-carbon bonds that define the molecule's core structure. Such synthetic methodologies highlight the importance of precision and innovation in generating novel chemical entities.
The biological evaluation of N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has revealed intriguing interactions with several protein targets. Initial studies have focused on its potential as an inhibitor of kinases and other enzymes implicated in diseases such as cancer and neurodegeneration. The presence of both lipophilic and hydrophilic regions in its structure suggests that it may be capable of traversing biological membranes while maintaining sufficient solubility for effective intracellular action.
The future development of N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide will likely involve optimizing its pharmacological profile through structure-activity relationship (SAR) studies. By systematically modifying substituents or altering the core scaffold, researchers aim to enhance potency, selectivity, and metabolic stability. Additionally, exploring prodrug formulations may improve bioavailability and therapeutic efficacy.
The broader significance of this compound lies in its contribution to the expanding library of heterocyclic scaffolds being investigated for medicinal applications. The success stories derived from similar molecules underscore their potential as lead compounds for drug development programs. As research continues to uncover new biological targets and mechanisms, compounds like N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide) will remain at the forefront of innovation in pharmaceutical chemistry.
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